3,5-Dimethylphenyl 3-chlorobenzoate
Description
3,5-Dimethylphenyl 3-chlorobenzoate is an aromatic ester compound characterized by a benzoate backbone substituted with a chlorine atom at the meta position and a 3,5-dimethylphenyl ester group. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-10-6-11(2)8-14(7-10)18-15(17)12-4-3-5-13(16)9-12/h3-9H,1-2H3 |
InChI Key |
WCNJSKACAUJIJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Structural Analogs :
- 3-Chlorophenyl 4-Methylbenzoate (): Exhibits a dihedral angle of 48.81° between the benzene and benzoyl rings, similar to other chlorinated benzoates. The meta-chloro substituent contributes to steric and electronic effects, altering molecular geometry and packing .
- N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide (): The 3,5-dimethylphenyl group induces unique crystal packing (two molecules per asymmetric unit), contrasting with mono-substituted analogs. This suggests that bulky meta-substituents enhance intermolecular interactions .
- Methyl 3-[[4-(3-Chlorophenoxy)-6-Phenoxy-1,3,5-Triazin-2-yl]Amino]Benzoate (): Features a triazine core with chloro and phenoxy groups. Its NMR data (e.g., δ 10.48 ppm for NH) highlight electronic effects from substituents, comparable to dimethylphenyl derivatives .
Table 1: Physicochemical Data for Selected Analogs
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